4-[(2,4-dichlorophenoxy)acetyl]morpholine
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Overview
Description
“4-[(2,4-dichlorophenoxy)acetyl]morpholine” is a chemical compound that is part of a class of molecules known as morpholines . Morpholines are heterocyclic organic compounds that contain both amine and ether functional groups . This specific compound, “4-[(2,4-dichlorophenoxy)acetyl]morpholine”, is a derivative of morpholine that has been acetylated and also contains a 2,4-dichlorophenoxy group .
Scientific Research Applications
Controlled Release of Herbicides
The compound is used in the controlled release of herbicides. It is intercalated into hydrotalcite nanosheets, which are then used as nanocarriers . This method improves the use efficiency and reduces the off-target effects of pesticides . The volatilities of the herbicides are reduced more than 3-fold compared with those of pure herbicides .
Antiproliferative Activities
A series of 2, 4-dichlorophenoxyacetamide-chalcones were synthesized and evaluated for their antiproliferative activities against MCF-7, HT-29, and A549 cancer cell lines . Several compounds showed moderate-to-good antiproliferative activity against MCF-7 and A549 cell lines .
Potential c-Met Kinase Inhibitors
The compound has been evaluated as a potential c-Met kinase inhibitor . Some selected compounds were tested against c-Met kinase using the ADP Glo TM assay and were found to possess IC 50 <10 µM indicating good activity .
Wastewater Treatment
The compound is used in the degradation of 2,4-Dichlorophenoxy acetic acid, an endocrine disruptor, for wastewater treatment . The synthesized photocatalyst effectively degraded and showed a photocatalytic activity of 91% (780 min) and COD removal of 90% .
Mechanism of Action
Target of Action
The primary target of 4-[(2,4-dichlorophenoxy)acetyl]morpholine is c-Met kinase . c-Met is a receptor tyrosine kinase involved in cellular processes that lead to the development and progression of cancer .
Mode of Action
The compound interacts with its target, c-Met kinase, by binding to it . This interaction can lead to changes in the kinase’s activity, potentially influencing the development and progression of cancer .
Biochemical Pathways
It is known that the compound’s action on c-met kinase can lead to the activation of several signaling pathways involved in embryonic development, tissue regeneration, and damage repair .
Result of Action
It has been shown to have antiproliferative effects against certain cancer cell lines . For example, it has been found to inhibit growth and migration in MCF-7 cells .
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO3/c13-9-1-2-11(10(14)7-9)18-8-12(16)15-3-5-17-6-4-15/h1-2,7H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHVROUVDPXPNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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